1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one
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Overview
Description
1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₂₂N₂O₂. It belongs to the class of imidazolidinones, which are known for their diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylamine with diethyl carbonate under controlled conditions to form the imidazolidinone core. The ethoxy group is then introduced through an alkylation reaction using ethyl iodide. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, allowing for the introduction of different substituents. Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various nucleophiles. .
Scientific Research Applications
1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one can be compared with other imidazolidinone derivatives, such as:
1-Methyl-2,5-diethyl-2,5-dimethylimidazolidin-4-one: Similar structure but lacks the ethoxy group, leading to different chemical properties.
1-Ethoxy-2,5-dimethylimidazolidin-4-one: Lacks the diethyl groups, resulting in different reactivity and applications.
1-Ethoxy-2,5-diethylimidazolidin-4-one: Lacks the dimethyl groups, affecting its biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14) |
InChI Key |
PIBGOCSBCHIFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(N1OCC)(C)CC)C |
Origin of Product |
United States |
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